3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride
Description
3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a butan-1-amine chain, and a hydrochloride group
Properties
IUPAC Name |
3,3-dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS.ClH/c1-8-5-6-13-10(8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPBPAUKJIYSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Alkylation: The thiophene ring is then alkylated to introduce the 3-methyl group.
Formation of the Butan-1-amine Chain: The butan-1-amine chain is synthesized separately and then attached to the thiophene ring through a substitution reaction.
Hydrochloride Formation: Finally, the amine group is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene rings or amine groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-
Biological Activity
3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride, also known as a derivative of dimethylbutanamine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various aspects such as its pharmacological effects, metabolic pathways, and potential therapeutic applications.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₃N•HCl
- Molecular Weight : 175.67 g/mol
- CAS Number : 1864058-79-6
| Property | Value |
|---|---|
| Molecular Weight | 175.67 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects that may be relevant in various therapeutic contexts. Some notable findings include:
- Stimulant Properties : Similar compounds in the class of dimethylamino derivatives are known for their stimulant effects, potentially enhancing physical performance and cognitive function.
- Metabolic Modulation : Studies have suggested that related compounds can influence metabolic pathways, particularly those involving neurotransmitter systems such as dopamine and norepinephrine.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Monoamine Oxidase (MAO) : Some derivatives have shown potential in inhibiting MAO activity, which could lead to increased levels of neurotransmitters.
- Interaction with Adrenergic Receptors : The compound may interact with adrenergic receptors, contributing to its stimulant effects.
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds, providing insights into the potential effects of this compound:
-
Study on Collagen-Induced Arthritis (CIA) :
- In a murine model of CIA, compounds similar to DMB were shown to significantly reduce inflammation and disease severity by modulating cytokine profiles (e.g., IL-1β and IL-6) .
- The study indicated that these compounds might exert immunomodulatory effects through metabolic pathways involving short-chain fatty acids derived from their metabolites.
- Performance Enhancement :
Table 2: Summary of Biological Effects
| Effect | Observations |
|---|---|
| Stimulant Activity | Enhanced physical performance |
| Anti-inflammatory Properties | Reduced cytokine levels in CIA models |
| Metabolic Modulation | Influenced neurotransmitter levels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
